molecular formula C10H12BrN5 B7095271 N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine

Cat. No.: B7095271
M. Wt: 282.14 g/mol
InChI Key: BROBHWRNKNTFQL-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine is a compound that features a pyrazine ring substituted with an ethyl chain linked to a 5-bromo-1-methylimidazole moiety

Properties

IUPAC Name

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5/c1-16-7-15-8(10(16)11)2-3-13-9-6-12-4-5-14-9/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROBHWRNKNTFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)CCNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine typically involves the following steps:

    Formation of 5-bromo-1-methylimidazole: This can be achieved by bromination of 1-methylimidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The 5-bromo-1-methylimidazole is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Coupling with Pyrazine: The resulting intermediate is coupled with pyrazin-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methylimidazole: Shares the imidazole core but lacks the pyrazine moiety.

    Pyrazin-2-amine: Contains the pyrazine ring but lacks the imidazole substitution.

    N-ethylpyrazin-2-amine: Similar structure but without the brominated imidazole ring.

Uniqueness

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]pyrazin-2-amine is unique due to the combination of the brominated imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

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